molecular formula C8H9F3N2 B15245909 (S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine

(S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine

Cat. No.: B15245909
M. Wt: 190.17 g/mol
InChI Key: JJHWPZSSWOCMTL-YFKPBYRVSA-N
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Description

(S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethyl)pyridine.

    Chiral Amine Formation: The chiral amine is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with specific solvents and reagents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Optimization of Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification Techniques: Employing advanced purification techniques like chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often altering its chemical properties.

    Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    4-(Trifluoromethyl)pyridine: A simpler compound lacking the chiral amine group.

    1-(4-(Trifluoromethyl)phenyl)ethan-1-amine: A structurally similar compound with a phenyl ring instead of a pyridine ring.

Uniqueness

(S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a chiral amine group

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-4-13-3-2-7(6)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1

InChI Key

JJHWPZSSWOCMTL-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CN=C1)C(F)(F)F)N

Canonical SMILES

CC(C1=C(C=CN=C1)C(F)(F)F)N

Origin of Product

United States

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